

Comprehensive Technical Profile: 3-Chloro-4-fluoro-2-methoxybenzoic Acid[1]

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Compound of Interest

Compound Name: 3-Chloro-4-fluoro-2-methoxybenzoic acid

Cat. No.: B13894918

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Executive Summary

3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS: 1782833-93-5) is a highly specialized poly-halogenated aromatic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Its structural motif—characterized by a sterically congested core with alternating electronegative substituents—makes it a critical intermediate for fluoroquinolone antibiotics, kinase inhibitors, and agro-chemical herbicides.

This technical guide provides a rigorous analysis of its physicochemical properties, with a specific focus on molecular weight characterization, synthetic pathways, and analytical profiling.

Part 1: Molecular Weight & Isotopic Characterization

For researchers using high-resolution mass spectrometry (HRMS) or quantitative analysis, understanding the distinction between average molecular weight and monoisotopic mass is vital due to the presence of the chlorine atom.

Mass Spectrometry Data Table

Property	Value	Notes
Molecular Formula	C ₈ H ₆ ClFO ₃	
Average Molecular Weight	204.58 g/mol	Used for molarity calculations in synthesis.
Monoisotopic Mass	203.9990 Da	Based on ³⁵ Cl, ¹⁹ F, ¹⁶ O, ¹² C, ¹ H.
Exact Mass (³⁷ Cl isotopologue)	205.9960 Da	The M+2 peak in Mass Spec.
[M-H] ⁻ (ESI Negative)	202.9917 m/z	Primary ion observed in LC-MS (Negative Mode).

Isotopic Envelope Analysis

The chlorine atom introduces a characteristic isotopic signature. Natural chlorine exists as ³⁵Cl (~75.78%) and ³⁷Cl (~24.22%).

- M Peak (100% Relative Abundance): Contains ³⁵Cl. Mass ~204.[\[1\]](#)
- M+2 Peak (~32% Relative Abundance): Contains ³⁷Cl. Mass ~206.

Critical Insight for MS Method Development: When setting up Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for this compound, you must track the ³⁵Cl isotope (m/z 202.99 in negative mode) for maximum sensitivity, but use the ³⁵Cl/³⁷Cl ratio (approx 3:1) as a confirmation of peak identity.

Part 2: Physicochemical Properties

Property	Value	Causality/Implication
LogP (Predicted)	2.19 ± 0.3	Moderate lipophilicity; suggests good membrane permeability for drug intermediates.
pKa (Acid)	-2.8 - 3.2	The ortho-methoxy and meta-chloro groups stabilize the carboxylate anion via induction, making it more acidic than benzoic acid (pKa 4.2).
TPSA	46.53 Å ²	Polar surface area is dominated by the carboxyl and methoxy groups.
Melting Point	185–190 °C (Predicted)	High lattice energy due to intermolecular hydrogen bonding (dimer formation).

Part 3: Synthetic Methodology

The synthesis of **3-Chloro-4-fluoro-2-methoxybenzoic acid** presents a regioselectivity challenge. The most robust industrial route employs Nucleophilic Aromatic Substitution (SNAr) on a poly-fluorinated precursor.

Primary Synthetic Route: Regioselective SNAr

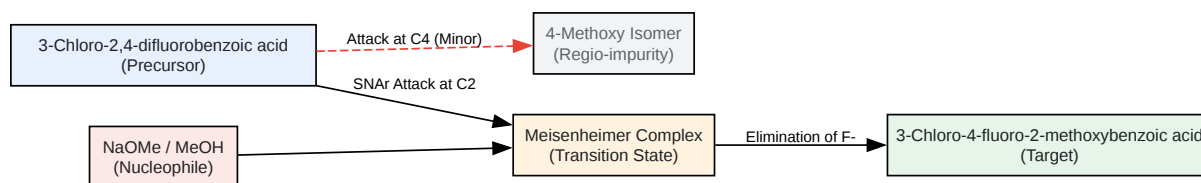
Precursor: 3-Chloro-2,4-difluorobenzoic acid (or its methyl ester). Reagent: Sodium Methoxide (NaOMe).

Mechanism: The reaction relies on the directing effect of the carboxylate/ester group. The fluorine at the ortho position (C2) is activated for nucleophilic attack by the electron-withdrawing carbonyl group, despite steric crowding.

Step-by-Step Protocol (Adapted for Lab Scale)

- Preparation: Dissolve 10.0 g (52 mmol) of 3-chloro-2,4-difluorobenzoic acid in 100 mL of anhydrous Methanol (MeOH).
- Activation: Cool the solution to 0°C.
- Addition: Slowly add 2.5 equivalents of Sodium Methoxide (NaOMe) (25% wt solution in MeOH) dropwise over 30 minutes. Note: Slow addition prevents exotherms that could lead to bis-substitution at the C4 fluorine.
- Reflux: Warm to room temperature, then reflux at 65°C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).
- Quench: Evaporate solvent. Redissolve residue in water (50 mL). Acidify to pH 2.0 using 1N HCl.
- Isolation: The product precipitates as a white solid.[2][3] Filter, wash with cold water, and dry under vacuum.

Synthetic Pathway Diagram (DOT)



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Caption: Regioselective SNAr pathway favoring ortho-substitution due to carboxylate activation.

Part 4: Analytical Profiling

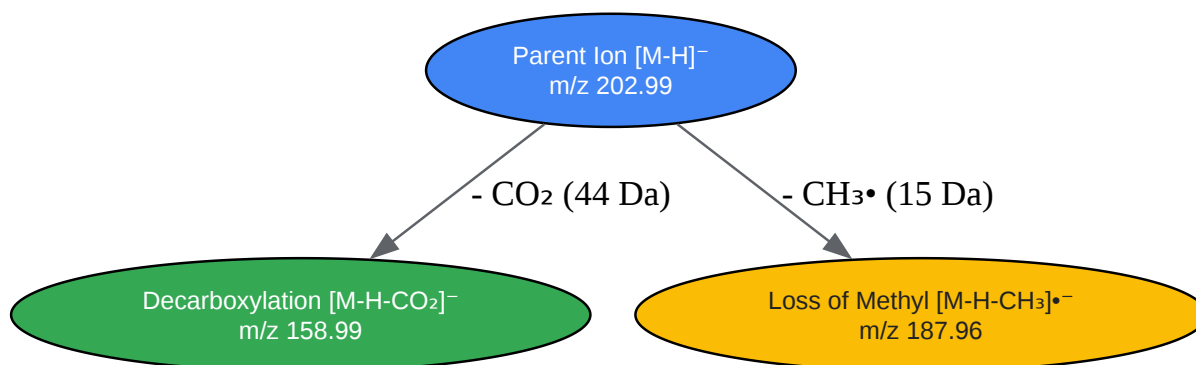
NMR Spectroscopy Expectations

To validate the structure, specific coupling patterns must be observed.

- ^1H NMR (400 MHz, DMSO- d_6):
 - δ 13.2 ppm (br s, 1H): Carboxylic acid proton (exchangeable with D_2O).
 - δ 7.6–7.8 ppm (dd, 1H): Aromatic proton at C6. Shows splitting from C5-H (ortho) and C4-F (meta-coupling).
 - δ 7.2–7.4 ppm (t/dd, 1H): Aromatic proton at C5. Large coupling constant expected due to neighboring Fluorine (Hz).
 - δ 3.85 ppm (s, 3H): Methoxy group. Singlet.
- ^{19}F NMR:
 - δ -110 to -120 ppm: Single peak. Multiplicity arises from coupling to H5 and H6.

Mass Spectrometry Fragmentation Logic

In MS/MS (tandem mass spec), the parent ion (m/z 203) typically undergoes neutral loss of carbon dioxide.



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Caption: Primary fragmentation pathways in Negative Mode ESI-MS.

Part 5: Applications in Drug Discovery[4][5]

This molecule serves as a "scaffold modifiers" in medicinal chemistry.

- Fluoroquinolone Antibiotics: The 3-chloro-4-fluoro motif is conserved in several gyrase inhibitors. The 2-methoxy group modulates solubility and metabolic stability (blocking Phase II conjugation at that position).
- Kinase Inhibitors: Used to synthesize the "head group" of ATP-competitive inhibitors where the carboxylic acid is converted to an amide to bind the hinge region of the kinase.
- Metabolic Stability: The strategic placement of Chlorine and Fluorine blocks metabolic "soft spots" (C-H bonds) on the aromatic ring, extending the half-life () of the final drug candidate.

References

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